N-(2-methylcyclohexyl)-1-(propylsulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(2-methylcyclohexyl)-1-(propylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a cyclohexyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)-1-(propylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclohexyl Group: The 2-methylcyclohexyl group is introduced via a substitution reaction, where a suitable cyclohexyl derivative reacts with the piperidine intermediate.
Sulfonylation: The propylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclohexyl)-1-(propylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(2-methylcyclohexyl)-1-(propylsulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)-1-(propylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylcyclohexyl)piperidine-4-carboxamide
- N-(propylsulfonyl)piperidine-4-carboxamide
- N-(2-methylcyclohexyl)-1-(sulfonyl)piperidine-4-carboxamide
Uniqueness
N-(2-methylcyclohexyl)-1-(propylsulfonyl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the cyclohexyl and sulfonyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S/c1-3-12-22(20,21)18-10-8-14(9-11-18)16(19)17-15-7-5-4-6-13(15)2/h13-15H,3-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGSASDPGQCBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCC2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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